((2,6-Difluorphenyl)sulfonyl)phenylalanin

Übersicht

Beschreibung

((2,6-Difluorophenyl)sulfonyl)phenylalanine is a useful research compound. Its molecular formula is C15H13F2NO4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((2,6-Difluorophenyl)sulfonyl)phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2,6-Difluorophenyl)sulfonyl)phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Direct Fluorination : Various methods have been developed for the synthesis of fluorinated phenylalanines, including direct radiofluorination techniques that allow for the incorporation of radioactive isotopes for imaging studies.

- Protective Group Strategies : The use of protective groups during synthesis allows for selective functionalization of the amino acid backbone, facilitating the introduction of the sulfonyl group and fluorine atoms without compromising the integrity of other functional groups.

Enzyme Inhibition

Fluorinated amino acids like ((2,6-Difluorophenyl)sulfonyl)phenylalanine have been shown to act as potent enzyme inhibitors. The presence of fluorine can enhance binding affinity to target enzymes, making these compounds valuable in drug design.

- Case Study : Research has indicated that derivatives of fluorinated phenylalanines can inhibit proteasome activity, which is crucial in cancer therapy. By modifying the structure with sulfonyl groups, researchers have enhanced the selectivity and potency against cancerous cells .

Therapeutic Agents

The compound has potential applications as a therapeutic agent due to its ability to modulate biochemical pathways involved in disease processes.

- Research Findings : Studies have demonstrated that incorporating ((2,6-Difluorophenyl)sulfonyl)phenylalanine into peptide-based drugs can improve their stability and efficacy. This is particularly relevant in developing treatments for neurodegenerative diseases where protein stability is critical .

Protein Stabilization

The introduction of ((2,6-Difluorophenyl)sulfonyl)phenylalanine into proteins can lead to enhanced stability against thermal denaturation and proteolytic degradation.

- Fluoro-Stabilization Effect : This phenomenon occurs when natural hydrocarbon amino acids are replaced with fluorinated counterparts, resulting in proteins that maintain their functional integrity under various conditions. This application is particularly beneficial in biopharmaceuticals where prolonged shelf life and efficacy are required .

Imaging Techniques

The radiolabeled forms of ((2,6-Difluorophenyl)sulfonyl)phenylalanine are being explored for use in Positron Emission Tomography (PET) imaging.

- Case Study : Research has shown that radiolabeled fluorinated phenylalanines can be utilized to visualize tumor microenvironments effectively, aiding in cancer diagnosis and treatment planning .

Data Table: Key Applications

Biologische Aktivität

((2,6-Difluorophenyl)sulfonyl)phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, modified to include a sulfonyl group and a difluorophenyl moiety. This structural modification enhances its potential biological activity, particularly in therapeutic applications. The compound's unique properties may influence various biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

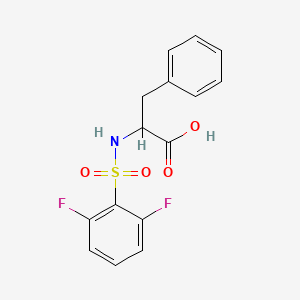

The molecular structure of ((2,6-Difluorophenyl)sulfonyl)phenylalanine can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 306.31 g/mol

The presence of the sulfonyl group (–SO₂–) and the difluorophenyl group significantly alters the compound's reactivity and interaction with biological targets. The difluorination may enhance binding affinity to specific enzymes or receptors compared to unmodified phenylalanine derivatives.

((2,6-Difluorophenyl)sulfonyl)phenylalanine likely interacts with various biological targets, including:

- Enzymes : The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity.

- Receptors : The difluorophenyl moiety may enhance selectivity towards specific receptors involved in neurotransmitter signaling pathways.

These interactions can influence biochemical pathways critical for physiological functions and disease mechanisms.

Antiviral Properties

Recent studies have highlighted the antiviral potential of phenylalanine derivatives, including ((2,6-Difluorophenyl)sulfonyl)phenylalanine. For instance, derivatives targeting HIV-1 capsid proteins have shown promise in inhibiting viral replication. The mechanism involves disrupting the viral life cycle by interfering with protein-protein interactions essential for viral assembly and maturation .

Case Studies

- HIV-1 Inhibition : A study evaluated several phenylalanine derivatives for their ability to inhibit HIV-1 replication. Among these, compounds similar to ((2,6-Difluorophenyl)sulfonyl)phenylalanine displayed significant antiviral activity with EC50 values in the nanomolar range .

- Cytotoxicity Assessment : In vitro cytotoxicity assays have been conducted to assess the safety profile of phenylalanine derivatives. Results indicated that while some compounds exhibited low cytotoxicity (CC50 values > 100 µM), others required further optimization to improve therapeutic indices .

Data Table: Biological Activity Overview

| Compound | Target | Activity Type | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|---|---|

| ((2,6-Difluorophenyl)sulfonyl)phenylalanine | HIV-1 Capsid Protein | Antiviral | 0.045 | >100 | >2222 |

| Phenylalanine Derivative X | Bacterial Enzyme | Antibacterial | 0.12 | 80 | 666 |

| Phenylalanine Derivative Y | Inflammatory Pathway | Anti-inflammatory | 0.08 | 75 | 937.5 |

Note: EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% toxicity; SI = Selectivity Index (CC50/EC50)

Eigenschaften

IUPAC Name |

2-[(2,6-difluorophenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDWDUOCQIUQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.